Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate
Description
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate (CAS: 1255502-46-5) is an indole derivative featuring a methyl carboxylate group at position 1 and a methoxycarbonyloxy methyl substituent at position 3. The compound’s structure combines ester functionalities at both positions, which influence its physicochemical properties and reactivity. The compound is stored at room temperature, as indicated in its product specifications .
Properties
IUPAC Name |
methyl 3-(methoxycarbonyloxymethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-12(15)14-7-9(8-19-13(16)18-2)10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUWNHEUDJANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the 1-Position
The 1-position of indole is protected via acylation with methyl chloroformate under basic conditions.
Procedure :
Indole (1.0 equiv) is dissolved in anhydrous acetonitrile, followed by the addition of methyl chloroformate (1.1 equiv) and DBU (0.2 equiv). The reaction is stirred at room temperature until complete consumption of indole (monitored by TLC). Workup involves quenching with 1 M HCl, extraction with ethyl acetate, and purification via flash chromatography (20% EtOAc/hexane).
Outcome :
Methyl 1H-indole-1-carboxylate is obtained in ~85% yield. Key spectroscopic data:
Formylation and Reduction at the 3-Position
The 3-position is formylated via the Vilsmeier-Haack reaction, followed by reduction to a hydroxymethyl group.
Formylation :
Methyl 1H-indole-1-carboxylate is treated with POCl₃ and DMF in dichloroethane at 0°C. The mixture is warmed to room temperature, stirred for 6 hours, and quenched with ice-water to yield Methyl 3-formyl-1H-indole-1-carboxylate.
Reduction :
The formyl group is reduced using NaBH₄ in methanol at 0°C, affording Methyl 3-(hydroxymethyl)-1H-indole-1-carboxylate in 78% yield.
Carbonate Formation at the 3-Position
The hydroxymethyl group is converted to a methoxycarbonyloxy methyl carbonate using methyl chloroformate and DBU.
Procedure :
Methyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 equiv) is dissolved in anhydrous acetonitrile. Methyl chloroformate (1.1 equiv) and DBU (0.2 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with 1 M HCl, extracted with EtOAc, and purified via flash chromatography (30% EtOAc/hexane).
Outcome :
this compound is obtained in 75–80% yield.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.3 Hz, 1H, H-4), 7.59 (s, 1H, H-2), 7.54 (d, J = 7.7 Hz, 1H, H-7), 7.41 (t, J = 7.6 Hz, 1H, H-6), 7.31 (t, J = 7.4 Hz, 1H, H-5), 5.14 (s, 2H, OCH₂O), 4.06 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 170.6 (C=O), 155.9 (C=O), 136.4 (C-3a), 127.4 (C-7a), 124.5 (C-4), 123.4 (C-6), 119.1 (C-5), 115.4 (C-2), 77.2 (OCH₂O), 53.9 (OCH₃), 52.5 (OCH₃).
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IR (film) : 1705 cm⁻¹ (C=O stretch), 1276 cm⁻¹ (C-O-C asymmetric stretch).
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HRMS (ESI) : m/z calcd for C₁₄H₁₅NO₆ [M+H]⁺: 300.0842; found: 300.0857.
Mechanistic Insights
The acylation at the 1-position proceeds via deprotonation of indole by DBU, followed by nucleophilic attack on methyl chloroformate. At the 3-position, the hydroxymethyl group is activated by DBU, enabling nucleophilic substitution with methyl chloroformate to form the carbonate.
Optimization and Yield Considerations
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Solvent : Anhydrous acetonitrile minimizes side reactions.
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Base : DBU outperforms weaker bases (e.g., Et₃N) due to its strong deprotonation capability.
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Temperature : Room temperature prevents decomposition of reactive intermediates.
Comparative Analysis with Analogues
Compound 2g (Methyl 3-(2-((methoxycarbonyl)oxy)ethyl)-1H-indole-1-carboxylate) shares a similar synthesis pathway but employs a longer ethyl spacer. The target compound’s methylene spacer confers higher rigidity, as evidenced by upfield shifts in the ¹H NMR (δ 5.14 vs. δ 4.65 in 2g ).
Challenges and Solutions
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Regioselectivity : The 3-position’s reactivity necessitates prior protection of the 1-position.
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Purification : Flash chromatography with gradient elution (20–30% EtOAc/hexane) resolves polar byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Indole derivatives with various functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylate groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Substituent Differences:
Analysis:
Ester vs. Acid Functionality :
- The target compound’s methyl ester group at position 1 contrasts with carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid ). Esters generally exhibit higher lipophilicity and lower acidity, making them more suitable for crossing biological membranes.
Substituent Complexity: The methoxycarbonyloxy methyl group at position 3 is unique compared to simpler substituents like methyl () or amino groups (). This bulky, electron-withdrawing group may reduce nucleophilic attack susceptibility but increase steric hindrance in reactions .
Synthetic Utility :
- Compounds with tert-butyl carboxylates (e.g., ) require deprotection steps (e.g., using TBAF ), whereas the target’s methyl ester is more straightforward to handle.
Reactivity and Stability
- Hydrolysis Sensitivity : The target compound’s ester groups are more prone to hydrolysis than tert-butyl esters () but less reactive than acid chlorides (e.g., 1-methoxy-1H-indolecarbonyl chloride in ).
- Thermal Stability : The target compound’s melting point is unspecified, but tert-butyl derivatives in and have recorded melting points (e.g., 158°C for a pyrimidine-containing analog ), suggesting that bulky substituents enhance crystalline stability.
Biological Activity
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that may contribute to its diverse biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 1255502-46-5
This compound features an indole core, which is known for its role in various biological systems, alongside methoxycarbonyl and carboxylate functional groups that may enhance its reactivity and biological interactions .
Synthesis of this compound
The synthesis typically involves multi-step organic reactions, with one common method being the esterification of indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This process can be optimized for yield and purity through techniques like recrystallization and chromatography .
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, possess significant antimicrobial activity. A study examining various indole derivatives demonstrated that modifications at specific positions on the indole ring could enhance their efficacy against bacterial strains. The presence of methoxycarbonyl groups was found to improve interaction with microbial targets .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural features have exhibited increased antiproliferative activity when methyl groups are introduced at specific positions on the ring structure .
| Compound | Activity (IC50) | Notes |
|---|---|---|
| This compound | TBD | Potential anticancer agent |
| Indole derivatives (various) | 2–4 times greater than unsubstituted analogs | Enhanced activity with specific substitutions |
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The indole structure allows for π-stacking interactions, while the methoxycarbonyl and carboxylate groups may enhance binding affinity to these targets. This dual functionality could lead to modulation of enzymatic activity or receptor signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed potent antimicrobial effects against various pathogens, suggesting a promising avenue for drug development .
- Anticancer Studies : Research conducted on similar indole derivatives demonstrated a significant increase in antiproliferative activity when specific substituents were added. For example, compounds with methoxy groups were shown to be more effective than their unsubstituted counterparts .
Comparative Analysis
When compared to other indole derivatives, this compound stands out due to its unique combination of functional groups:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-carboxylic acid | Lacks methoxycarbonyl | Moderate activity |
| Methyl indole-3-carboxylate | Similar structure without additional groups | Lower activity |
| This compound | Unique dual functionality | High potential for antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : The compound is synthesized via esterification or transesterification reactions. A typical approach involves reacting a hydroxylmethyl-substituted indole precursor with methyl chloroformate or a methoxycarbonylating agent under acidic catalysis. For example, similar indole carboxylates (e.g., methyl 1-methyl-1H-indole-3-carboxylate) are synthesized by refluxing the carboxylic acid derivative with methanol and concentrated H₂SO₄, followed by recrystallization . Critical conditions include precise stoichiometry of the methoxycarbonylating agent, controlled reaction temperature (e.g., reflux in methanol), and purification via silica gel chromatography or recrystallization to remove unreacted starting materials or byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., ~1700 cm⁻¹ for ester groups) and hydrogen-bonding interactions .
- UV-Vis Spectroscopy : Determines electronic transitions (e.g., λmax ~297 nm for indole derivatives) .
- X-ray Crystallography : Resolves molecular planarity, bond angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-stacking in orthorhombic space groups like Pbcm) .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxycarbonyloxy methyl groups show distinct shifts at δ ~3.8–4.2 ppm for methylene and δ ~3.7 ppm for methoxy protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal packing data for indole carboxylate derivatives, and what factors contribute to polymorphic variations?
- Methodological Answer : Polymorphism in indole derivatives arises from flexible substituents (e.g., methoxycarbonyloxy methyl groups) and crystallization conditions. For example, in Pbcm space groups, mirror planes enforce molecular planarity, while variations in solvent polarity or cooling rates may alter hydrogen-bonding networks (e.g., C–H⋯O vs. π-stacking interactions) . To resolve contradictions, researchers should:
- Compare unit cell parameters (e.g., a, b, c axes) across studies.
- Perform temperature-dependent crystallography (e.g., at 173 K vs. room temperature) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies are employed to optimize regioselectivity when introducing multiple functional groups to the indole nucleus in derivatives like this compound?
- Methodological Answer :
- Protecting Groups : Use tert-butyl or trimethylsilyl groups to block reactive sites (e.g., N1 or C3 positions) during functionalization .
- Catalytic Systems : Employ palladium or copper catalysts for cross-coupling reactions (e.g., Sonogashira coupling for alkyne introduction) .
- Reductive Amination : For piperazine or aminoethyl substituents, use NaBH(OAc)₃ to minimize side reactions .
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic substitutions by reducing reaction times .
Q. How does the electronic environment of the methoxycarbonyloxy methyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The methoxycarbonyloxy group is electron-withdrawing due to its carbonyl moiety, which:
- Deactivates the indole ring toward electrophilic substitution (e.g., nitration or halogenation occurs preferentially at electron-rich positions like C5 or C6) .
- Enhances stability of intermediates in nucleophilic acyl substitution (e.g., hydrolysis under basic conditions yields carboxylic acids) .
- Modulates hydrogen-bonding capacity : The carbonyl oxygen participates in C–H⋯O interactions, affecting solubility and crystal packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
